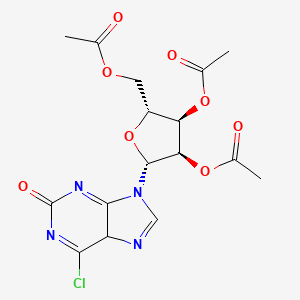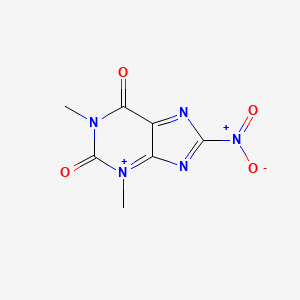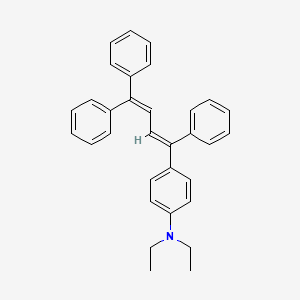![molecular formula C7H12O2S B12337250 Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- CAS No. 1895922-71-0](/img/structure/B12337250.png)
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- is an organic compound with the chemical formula C7H12O3This compound is characterized by the presence of a propargyl group and a hydroxyl group, making it a versatile reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- involves several steps. A commonly used preparation method is to react sodium p-toluenesulfonate with 3-ethynyloxypropanol, followed by a reaction with ethyl chloride. The target product is then obtained through dehydration, demethylation, and other steps .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E.
Biology: The compound is utilized in biochemical studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, including drug delivery systems and targeted therapies, is ongoing.
Wirkmechanismus
The mechanism by which Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- exerts its effects involves its ability to react with various molecular targets. The propargyl group reacts with azide compounds in copper-catalyzed azide-alkyne click chemistry to form a triazole linkage . This reaction is widely used in bioconjugation and the development of new materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene Glycol Monoethyl Ether: Similar in structure but lacks the propargyl group.
Propargyl-PEG3-alcohol: Contains a propargyl group but has a different backbone structure.
Diethylene Glycol Mono(2-propyn-1-yl) Ether: Another name for the same compound.
Uniqueness
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- is unique due to its combination of a propargyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
1895922-71-0 |
|---|---|
Molekularformel |
C7H12O2S |
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
2-(2-prop-2-ynoxyethoxy)ethanethiol |
InChI |
InChI=1S/C7H12O2S/c1-2-3-8-4-5-9-6-7-10/h1,10H,3-7H2 |
InChI-Schlüssel |
HGQFMLCBJVWAEY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


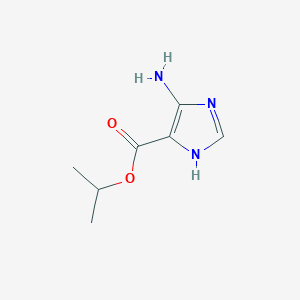

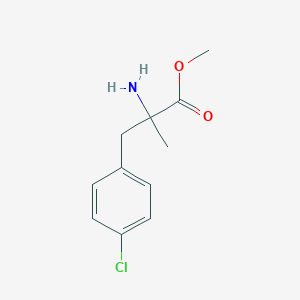
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
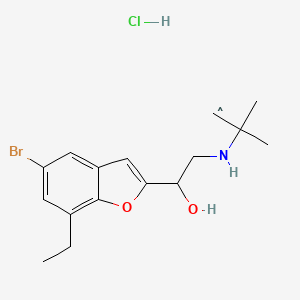

![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
